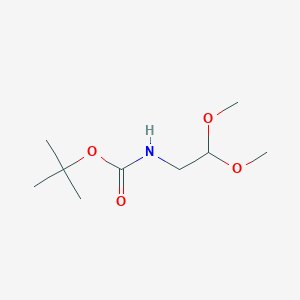
tert-Butyl (2,2-dimethoxyethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound tert-Butyl (2,2-dimethoxyethyl)carbamate is a carbamate derivative, which is a class of organic compounds that are esters of carbamic acid. Carbamates are known for their wide range of applications, including their use as herbicides, insecticides, and in pharmaceuticals. They are also used as intermediates in organic synthesis and have been studied for their potential in various chemical reactions 10.
Synthesis Analysis
The synthesis of carbamate derivatives often involves the protection of amino groups to prevent unwanted side reactions. For instance, tert-butyl carbamates are commonly synthesized from aldehydes using tert-butyl N-hydroxycarbamate in the presence of sodium benzenesulfinate and formic acid . Additionally, the synthesis of tert-butyl (2,2-dimethoxyethyl)carbamate could potentially be derived from similar methods as those used for the synthesis of related compounds, such as the tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate synthesized from L-Serine . The synthesis of carbamate derivatives can also involve multistep reactions, including esterification, protection, and reduction steps .
Molecular Structure Analysis
The molecular structure of carbamates is characterized by the presence of the carbamate group (-NHCOO-). The tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the carbamate in chemical reactions. For example, the use of chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate can lead to high enantioselectivity in the synthesis of amino acid derivatives .
Chemical Reactions Analysis
Carbamates can participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of biologically active compounds, such as the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in the synthesis of the drug omisertinib . Carbamates can also undergo transformations such as iodolactamization, which is a key step in the enantioselective synthesis of certain intermediates . Additionally, tert-butyl carbamates can act as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl (2,2-dimethoxyethyl)carbamate would be influenced by its functional groups. The tert-butyl group is known to impart volatility and hydrophobicity, while the carbamate group can enhance solubility in polar solvents due to its potential for hydrogen bonding. The derivatization of carbamates, such as with potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide, can be optimized to improve the detection limits and precision in analytical methods such as gas chromatography-mass spectrometry .
科学的研究の応用
Synthetic Applications and Environmental Impact
Synthetic Phenolic Antioxidants (SPAs)
Synthetic phenolic antioxidants, including related tert-butyl compounds, are utilized in industrial and commercial products to extend shelf life by retarding oxidative reactions. Recent studies have highlighted their environmental occurrence, human exposure, and potential toxicity, indicating a need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
MTBE and Other Ethers
Research on mixtures containing methyl tert-butyl ether (MTBE) and other ethers has focused on their physical properties and potential as gasoline additives. This work has important implications for developing cleaner fuel technologies (Marsh et al., 1999).
Environmental Fate and Biodegradation
Degradation of MTBE
Studies on the decomposition of MTBE, a compound structurally related to tert-Butyl (2,2-dimethoxyethyl)carbamate, have shown that adding hydrogen in a cold plasma reactor can efficiently decompose MTBE into less harmful compounds, demonstrating an innovative approach to mitigating environmental contamination (Hsieh et al., 2011).
Microbial Degradation of Ethers
Research into the microbial degradation of MTBE and tert-butyl alcohol (TBA) has expanded our understanding of the biodegradability of these substances under various redox conditions, offering insights into natural and engineered remediation strategies (Schmidt et al., 2004).
Non-Phosgene Synthesis of N-Substituted Carbamates
Innovations in Carbamate Synthesis
Research progress in non-phosgene synthesis of N-substituted carbamates highlights the importance of developing safer, more environmentally friendly synthetic routes for compounds like tert-Butyl (2,2-dimethoxyethyl)carbamate, with implications for green chemistry and CO2 utilization (Jianpen, 2014).
特性
IUPAC Name |
tert-butyl N-(2,2-dimethoxyethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(11)10-6-7(12-4)13-5/h7H,6H2,1-5H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUJLCMTXMSQHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2,2-dimethoxyethyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

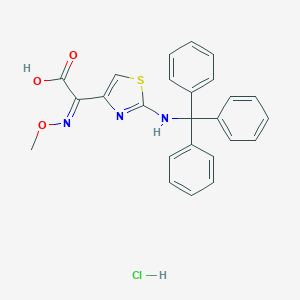
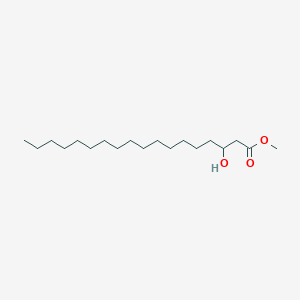
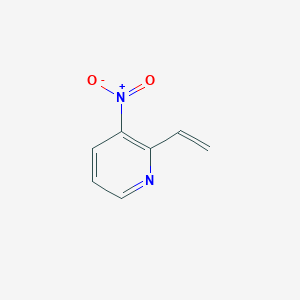
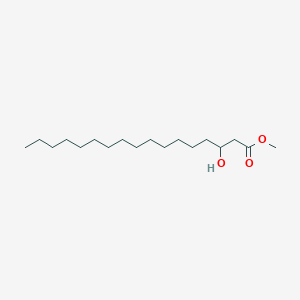
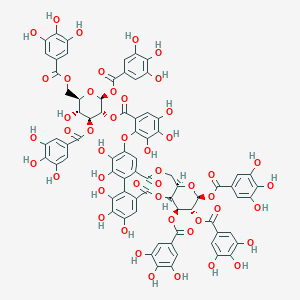
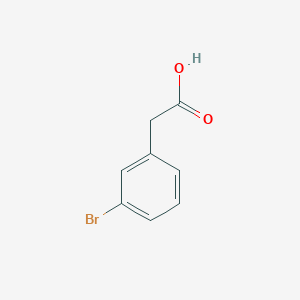
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
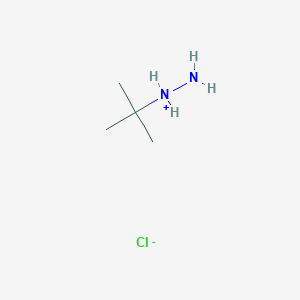
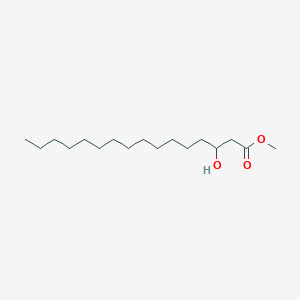
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
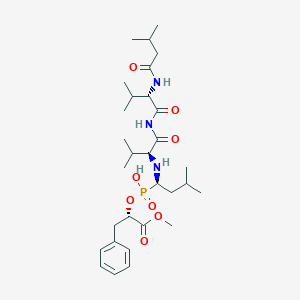
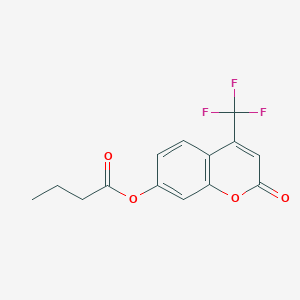
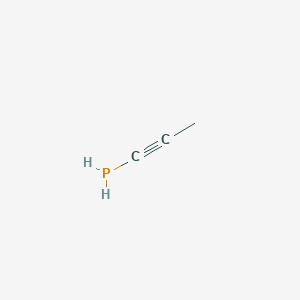
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)